1-(FURAN-2-YL)-2-PHENYLETHAN-1-AMINE
Overview
Description
1-(Furan-2-yl)-2-phenylethan-1-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-yl)-2-phenylethan-1-amine typically involves the reaction of furan derivatives with phenylethylamine. One common method is the reductive amination of 2-furylacetone with phenylethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . Another approach involves the use of catalytic hydrogenation of the corresponding imine intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These methods utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of heterogeneous catalysts, such as palladium on carbon, can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of substituted phenylethylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Substituted phenylethylamines.
Scientific Research Applications
1-(Furan-2-yl)-2-phenylethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(furan-2-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its structural features allow it to interact with microbial cell membranes, exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A simple amine with stimulant properties.
2-Furylmethylamine: A furan derivative with similar structural features.
Tetrahydrofuran: A reduced form of furan with different chemical properties.
Uniqueness
1-(Furan-2-yl)-2-phenylethan-1-amine is unique due to its combination of a furan ring and a phenylethylamine moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(furan-2-yl)-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8,11H,9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRPSIPXXNUCPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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